4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde
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Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a methoxyphenyl-piperazine moiety and are studied for their alpha1-adrenergic receptor affinity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Uniqueness
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzaldehyde moiety, in particular, allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-16-5-3-15(4-6-16)19-8-10-20(11-9-19)17-7-2-14(13-22)12-18(17)21(23)24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIZJGYFMAEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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